molecular formula C30H48O4 B190433 Triptotriterpenic acid B CAS No. 128301-32-6

Triptotriterpenic acid B

Cat. No.: B190433
CAS No.: 128301-32-6
M. Wt: 472.7 g/mol
InChI Key: JTBGJQZJEYVBJZ-GRFRUCBCSA-N
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Description

Triptotriterpenic acid B is a natural diterpenoid compound. It has been identified among the complex chemical profile of Tripterygium wilfordii (Thunder God Vine), a plant used in traditional medicine . The molecular formula of this compound is C21H28O3, and it has a molecular weight of 328.44500 . A recent computational study suggested that this compound may have a superior binding affinity to specific biological targets, such as PPARG and PTGS2 (COX-2), which are relevant in metabolic and inflammatory processes . This indicates its potential research value in areas like obesity and inflammation, though these findings are based on theoretical models and require experimental validation. Please note that detailed information on its specific biological activity, mechanism of action, and direct research applications is not fully established in the available scientific literature. Further laboratory investigation is necessary to confirm its pharmacological potential. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,26-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJQZJEYVBJZ-GRFRUCBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128301-32-6
Record name Triptotriterpenic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128301326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution of Triptotriterpenic Acid B

This section details the specific botanical sources from which this compound has been isolated and characterized.

This compound has been successfully isolated from the leaves of Heritiera littoralis, a mangrove species from the Malvaceae family. researchgate.netsemanticscholar.org In a study focused on identifying anti-inflammatory compounds, researchers conducted a phytochemical investigation of the n-BuOH extract from the plant's leaves. mdpi.com This process led to the isolation of this compound, referred to as compound 11 in the study, alongside several other known triterpenoids. researchgate.netresearchgate.net The structure of the isolated compound was confirmed through spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS), and by comparing the data with existing literature. researchgate.net

Table 1: Compounds Isolated from Heritiera littoralis alongside this compound

Compound Type Specific Compounds Identified
New Triterpenoids Heritiera C, Heritiera D, Heritiera E, Heritiera F, Heritiera G, Heritiera H

This table is generated based on data from a study on the leaves of Heritiera littoralis. researchgate.net

The presence of this compound has been confirmed in the leaves and stems of Abrus precatorius, a plant belonging to the Fabaceae family. nih.govneliti.com A 2011 study marked the first time this compound was isolated from this particular plant. nih.govresearchgate.net Researchers isolated a new triterpenoid (B12794562) saponin (B1150181) along with six other known triterpenoids, one of which was identified as this compound. nih.govcabidigitallibrary.org The isolation procedure involved extraction from the plant's leaves and stems, followed by purification, and the structure was elucidated using physical and NMR analysis. nih.gov

Table 2: Triterpenoids Isolated from the Leaves and Stems of Abrus precatorius

Compound Number Compound Name
1 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl subprogenin D
2 Subprogenin D
3 Abrusgenic acid
4 This compound
5 Abruslactone A
6 Abrusogenin (B1666478)

This table is based on research findings from Xiao et al. (2011). nih.gov

The genus Tripterygium (family Celastraceae) is a notable source of this compound and related compounds.

Tripterygium wilfordii, commonly known as thunder god vine, is a significant botanical source of this compound. phytobank.camdpi.com In fact, the compound was first discovered and named based on its isolation from the total glucosides of this plant, where it was identified as a new triterpenic acid, 3 beta-22 beta-dihydroxy-delta 12-oleanen-29-oic acid. nih.gov It has since been isolated from the roots of the plant and is listed among its many bioactive constituents. portico.orgmedchemexpress.com The isolation process from T. wilfordii typically involves chromatographic separation on silica (B1680970) gel from plant extracts. researchgate.net

This compound has also been identified as a constituent of the stems of Tripterygium regelii. daneshyari.comnih.gov Phytochemical investigations of this species have led to the isolation of numerous triterpenoids. In one such study, twenty known triterpene analogues were isolated, including this compound. nih.gov This marked the first time the compound was reported from T. regelii. nih.gov The identification was achieved through the analysis of NMR spectroscopic and HRESIMS data. nih.gov

Table 3: Selected Triterpenoids Identified in Tripterygium regelii

Compound Class Examples
New Triterpenoids Triregelolide A, Triregelolide B, Triregeloic acid

This table highlights some of the triterpenoids isolated from the stems of T. regelii. nih.gov

While this compound itself is found in Tripterygium hypoglaucum, this species also contains several structurally related triterpenoid compounds. naturalproducts.net Research on the chemical constituents of T. hypoglaucum roots has led to the isolation of a methyl ester derivative, specifically 3β, 22α-dihydroxy-Δ12-oleanen-29-oic acid methyl ester. nih.gov Another closely related oleanane-type triterpenoid, Triptotriterpenic acid A, has been isolated from the rhizomes of this plant. frontiersin.orgbiosynth.com Additionally, other triterpenes such as Triptotriterpenic acid C, an ursolane-type triterpene, have been obtained from T. hypoglaucum. nih.gov The isolation of these related compounds often involves extraction with solvents like ethanol, followed by separation using silica gel column chromatography. nih.gov

Identification in Tripterygium regelii

Presence in Maytenus Species

The genus Maytenus, belonging to the Celastraceae family, is a rich source of diverse secondary metabolites, including a wide array of triterpenes. scielo.br These plants are utilized in traditional medicine across various cultures, prompting significant phytochemical investigation. nih.govresearchgate.net

Maytenus hookeri Loes., a plant used in traditional Chinese medicine, has been confirmed as a natural source of this compound. tandfonline.comtandfonline.com In a study focused on the chemical constituents of the stems of M. hookeri, this compound was isolated alongside several other known and new triterpenes. tandfonline.comtandfonline.com The isolation process involved extraction of the powdered plant material with 90% ethanol. tandfonline.com The resulting crude extract was then subjected to a series of partitioning and chromatographic steps to separate the complex mixture of compounds. tandfonline.com

Advanced Chromatographic Techniques for Compound Separation

The isolation of pure this compound from crude plant extracts necessitates the use of advanced chromatographic techniques. These methods are indispensable for separating structurally similar triterpenoids.

High-Performance Liquid Chromatography (HPLC) in Triterpenoid Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of triterpenoids like this compound. daneshyari.commdpi.com Semi-preparative HPLC, often using a reversed-phase column (such as ODS) with solvent systems like acetonitrile-water, is employed to isolate individual compounds from complex fractions obtained from preliminary column chromatography. daneshyari.com This technique offers high resolution and efficiency, which is critical for separating structurally analogous triterpenes that may co-elute in other chromatographic systems. mdpi.com

Silica Gel and ODS Column Chromatography

Initial separation of compounds from the crude extract of Maytenus hookeri involved subjecting the ethyl acetate (B1210297) fraction to column chromatography over a D-101 macroporous adsorbent resin. tandfonline.com This was followed by silica gel column chromatography, a widely used technique for separating compounds based on polarity. tandfonline.comresearchgate.net Fractions are typically eluted with a gradient of solvents, such as petroleum ether and ethyl acetate, to progressively separate compounds of differing polarities. tandfonline.com In addition to silica gel, Octadecylsilyl (ODS) silica gel is also utilized in column chromatography for the separation of triterpenoids. sci-hub.seclockss.org This reversed-phase material separates compounds based on hydrophobicity and is often used as a complementary technique to normal-phase silica gel chromatography. sci-hub.seclockss.org

Spectroscopic Characterization Techniques for Structure Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. Spectroscopic methods are the cornerstone of this process for natural products like this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules, including complex triterpenoids. nih.govslideshare.netunila.ac.idlibretexts.org For this compound isolated from Maytenus hookeri, its structure was confirmed by comparing its NMR spectral data with those reported in the literature. tandfonline.comtandfonline.com

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). libretexts.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule. unila.ac.id Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and assigning the positions of functional groups. unila.ac.id The structural elucidation of this compound relies on the comprehensive analysis of these 1D and 2D NMR datasets.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial analytical technique for the structural characterization of this compound. This method provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its elemental composition.

In the analysis of this compound, HRESIMS data has been reported to show a deprotonated molecule [M − H]− at an m/z of 467.2812. windows.net This experimental value is then compared to the calculated mass for its predicted molecular formula, C29H39O5. windows.net The close correlation between the measured and calculated mass confirms the elemental composition of the compound, which is a fundamental step in its identification.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique used to determine the absolute configuration of chiral molecules like this compound. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. nih.gov

The absolute configuration of a natural product is a critical aspect of its structural elucidation. nih.gov For complex molecules, determining the precise arrangement of atoms in space can be challenging. The ECD spectrum of a compound is highly sensitive to its stereochemistry.

The process of using ECD for absolute configuration determination often involves comparing the experimentally measured ECD spectrum with spectra that have been theoretically calculated for possible stereoisomers of the molecule. mdpi.comschrodinger.com These theoretical calculations are typically performed using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration to the corresponding stereoisomer. This comparative analysis provides a reliable method for establishing the absolute stereochemistry of this compound and other chiral natural products. mdpi.com

Chemico Structural Classification and Comparative Analysis

Triptotriterpenic Acid B as an Oleanane-Type Triterpenoid (B12794562)

This compound is classified as an oleanane-type triterpenoid. rsc.orgrsc.org Triterpenoids are a class of organic compounds composed of six isoprene (B109036) units, and are categorized based on their structural frameworks. rsc.org The oleanane (B1240867) skeleton is a pentacyclic structure, meaning it is composed of five fused rings. rsc.org

The defining characteristic of the oleanane scaffold is the specific arrangement of its five six-membered rings (A, B, C, D, and E). In oleanane-type triterpenoids, the A/B, B/C, and C/D ring junctions are in a trans configuration, while the D/E ring junction is in a cis configuration. rsc.org This specific stereochemistry gives rise to the characteristic shape of the oleanane backbone. The parent oleanane nucleus typically contains eight methyl groups. rsc.org

This compound, isolated from plants such as Tripterygium wilfordii Hook. f. and Maytenus hookeri, possesses this fundamental oleanane framework. phytobank.catandfonline.com Its systematic name is 4,10-dihydroxy-2,4a,6a,6b,8a,9,9,12a-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid. phytobank.ca The structure features hydroxyl (-OH) and carboxylic acid (-COOH) functional groups attached to the oleanane skeleton, which contribute to its chemical properties.

Structural Similarities and Differences within the Triterpenoid Family

The vastness of the triterpenoid family necessitates a comparative analysis to understand the subtle yet significant structural variations that lead to a wide array of biological activities. nih.gov

Within the oleanane class, numerous derivatives exist, differing in the type, number, and position of functional groups attached to the core skeleton. A well-known example is Oleanolic acid, which shares the oleanane backbone but has a different substitution pattern. researchgate.net Oleanolic acid has a hydroxyl group at C-3 and a carboxyl group at C-28. researchgate.net

Other examples of oleanane triterpenoids include Hederagenin and Soyasaponins. mdpi.comsemanticscholar.org Hederagenin is structurally similar to oleanolic acid but possesses an additional hydroxyl group. semanticscholar.org Soyasaponins are glycosides of oleanane triterpenoids, meaning they have sugar molecules attached to the aglycone core. mdpi.com These variations in functional groups and the presence of glycosidic linkages significantly influence the physicochemical properties of the molecules.

A comparative table of selected oleanane triterpenoids is presented below:

Compound NameKey Structural Features
This compound Oleanane skeleton with hydroxyl and carboxylic acid groups. rsc.orgphytobank.ca
Oleanolic acid Oleanane skeleton with a hydroxyl group at C-3 and a carboxyl group at C-28. researchgate.net
Hederagenin Oleanane skeleton, similar to oleanolic acid but with an additional hydroxyl group. semanticscholar.org
Soyasaponins Glycosides of oleanane triterpenoids, with sugar moieties attached to the aglycone. mdpi.com

Beyond the oleanane family, this compound can be compared to other major classes of pentacyclic triterpenoids, such as the friedelane (B3271969) and ursane (B1242777) types. rsc.org These classes also feature a 6-6-6-6-6 pentacyclic ring system but differ in their carbon skeleton arrangement due to methyl group migrations during their biosynthesis. ekb.eg

Ursane Triterpenoids: The ursane skeleton is isomeric to the oleanane skeleton. sinica.edu.tw A key difference lies in the location of a methyl group on the E-ring. In the oleanane series, there are two methyl groups at the C-20 position, whereas in the ursane series, one of these methyl groups has migrated to the C-19 position. ekb.eg Ursolic acid is a representative compound of the ursane class and is an isomer of oleanolic acid. sinica.edu.tw Triptotriterpenic acid C is an example of an ursane-type triterpenoid. medchemexpress.comnih.gov

Friedelane Triterpenoids: The friedelane skeleton represents another structural variation. It is formed through a series of methyl and hydride shifts from the oleanane precursor, resulting in a different ring fusion stereochemistry. ekb.eg This rearrangement leads to a distinct three-dimensional structure compared to the oleanane and ursane types. ekb.eg

The structural relationships between these major pentacyclic triterpenoid classes are summarized in the table below:

Triterpenoid ClassKey Structural CharacteristicExample Compound
Oleanane Two methyl groups at C-20. ekb.egOleanolic acid researchgate.net
Ursane One methyl group at C-19 and one at C-20. ekb.egUrsolic acid sinica.edu.tw
Friedelane Different ring fusion stereochemistry due to extensive backbone rearrangement. ekb.egFriedelin

These fundamental structural differences between oleanane, ursane, and friedelane triterpenoids, though seemingly minor, have significant implications for their biological activities. The specific shape and distribution of functional groups on each scaffold dictate how these molecules interact with biological targets.

Biosynthetic Pathways and Enzymatic Mechanisms of Triterpenogenesis

Precursor Generation in Triterpenoid (B12794562) Biosynthesis (e.g., 2,3-Oxidosqualene)

The journey to Triptotriterpenic acid B begins with the universal precursor for all triterpenoids: 2,3-oxidosqualene (B107256). The formation of this crucial intermediate is a fundamental process in plant primary and secondary metabolism. pnas.orgresearchgate.net The biosynthesis of 2,3-oxidosqualene diverges from two primary pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. Both pathways ultimately produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Through a series of condensation reactions, these C5 units are assembled into the C15 intermediate farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase to form the C30 hydrocarbon, squalene. The final step in generating the direct precursor for cyclization is the epoxidation of squalene. This reaction is catalyzed by squalene epoxidase, which introduces an epoxide ring at the C2-C3 position of the squalene molecule, yielding 2,3-oxidosqualene. researchgate.net This epoxide is the branch point between the biosynthesis of sterols and the vast array of triterpenoids. pnas.orgresearchgate.net

Cyclization Reactions Catalyzed by Oxidosqualene Cyclases (OSCs)

The immense structural diversity of triterpenoids arises from the activity of a remarkable family of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. nih.govmdpi.com These enzymes catalyze the first committed and often rate-limiting step in triterpenoid biosynthesis by transforming the linear 2,3-oxidosqualene into a variety of polycyclic skeletons. pnas.orgnih.gov

The process begins with the protonation of the epoxide oxygen in 2,3-oxidosqualene, which initiates a cascade of cyclizations and rearrangements of carbocation intermediates. ccmu.edu.cnnih.gov The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the final triterpenoid scaffold. nih.govmdpi.com For the synthesis of most pentacyclic triterpenoids, the substrate adopts a "chair-chair-chair" conformation, leading to the formation of a dammarenyl cation intermediate. nih.govmdpi.comoup.com From this intermediate, further rearrangements can lead to the formation of various skeletons, including the oleanane (B1240867), ursane (B1242777), and lupane (B1675458) types. nih.govoup.comfrontiersin.org

This compound is an oleanane-type triterpenoid. ebi.ac.uknih.govnaturalproducts.net Therefore, its biosynthesis involves an OSC that produces the β-amyrin skeleton. pnas.orgfrontiersin.org In Tripterygium wilfordii, several OSCs have been identified. For instance, TwOSC2 has been characterized as a β-amyrin synthase, which cyclizes 2,3-oxidosqualene to form β-amyrin, the foundational scaffold for oleanane-type triterpenoids. ccmu.edu.cn Other OSCs in the same plant, such as TwOSC1 and TwOSC3, produce friedelin, the precursor for a different class of triterpenoids. ccmu.edu.cn

Site-Specific Oxidation and Modification by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the basic pentacyclic triterpene skeleton by OSCs, a series of decorative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile superfamily of heme-thiolate enzymes. sciengine.comnih.govuni-hannover.de CYPs are responsible for the regio- and stereospecific oxidation of the triterpenoid backbone, introducing functional groups such as hydroxyl (-OH), carboxyl (-COOH), and keto (=O) moieties. frontiersin.orgnih.gov

These oxidative modifications are crucial for the functional diversification of triterpenoids and are often the final steps in the biosynthesis of bioactive compounds. frontiersin.orgsciengine.com The general mechanism of CYP action involves the activation of molecular oxygen and the transfer of one oxygen atom to the substrate. nih.gov Plant CYPs involved in triterpenoid biosynthesis are diverse, with families like CYP716, CYP72, and CYP88 being commonly associated with the modification of pentacyclic triterpenes. sciengine.comnih.gov These enzymes can perform sequential oxidations on the same carbon atom, for example, oxidizing a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid. nih.gov

Elucidation of Specific Enzymatic Steps Relevant to this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, research on related oleanane-type triterpenoids in Tripterygium wilfordii provides significant insights into the likely enzymatic steps.

The biosynthesis of this compound, also known as 3β,22β-dihydroxyolean-12-en-29-oic acid, would proceed as follows:

Scaffold Formation : The process starts with the cyclization of 2,3-oxidosqualene into β-amyrin, catalyzed by a β-amyrin synthase like TwOSC2. ccmu.edu.cn

Oxidative Modifications : The β-amyrin scaffold then undergoes a series of hydroxylations and carboxylations catalyzed by specific CYPs. Based on the structure of this compound, these modifications would include:

Hydroxylation at the C-3 position, which is already present in β-amyrin.

Oxidation of the C-29 methyl group to a carboxylic acid. In T. wilfordii, members of the CYP712K subfamily (TwCYP712K1 to K3) have been shown to catalyze the C-29 carboxylation of oleanane-type triterpenes. nih.govbvsalud.org

Hydroxylation at the C-22 position. While the specific CYP responsible for C-22 hydroxylation in the formation of this compound has not been definitively identified, other CYPs from T. wilfordii, such as TwCYP82AS1, are known to catalyze hydroxylations at this position on similar oleanane scaffolds during the biosynthesis of other compounds like wilforlide A. nih.gov

Therefore, the biosynthesis of this compound is a highly orchestrated process involving at least one OSC and multiple CYPs, each performing a specific and crucial modification to build the final complex molecule.

Structure Activity Relationship Sar Studies of Triptotriterpenic Acid B

Identification of Pharmacophore Features Essential for Biological Activity

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. fiveable.menih.gov While specific pharmacophore models for Triptotriterpenic Acid B are not extensively detailed in the available literature, its known structure as 3β,22β-dihydroxy-olean-12-en-29-oic acid allows for the identification of key putative features based on the SAR of other bioactive triterpenoids. nih.govjfda-online.com

The crucial pharmacophoric features of oleanane-type triterpenoids like this compound are generally associated with:

The Pentacyclic Triterpenoid (B12794562) Core: This rigid scaffold serves as the backbone, positioning the functional groups in a specific spatial orientation for optimal target interaction.

Hydroxyl (OH) Groups: this compound possesses hydroxyl groups at the C-3 and C-22 positions. nih.gov These groups can act as both hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the binding sites of target proteins. nih.gov

Carboxylic Acid (COOH) Group: The carboxyl group at the C-29 position is a key acidic feature. It is often ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds, which can anchor the molecule to its biological target.

The biological activities of terpenoids are intrinsically linked to their structural characteristics, and modifications to these functional groups can significantly alter their efficacy. nih.gov

Computational Approaches for SAR Prediction

Computational methods are invaluable tools for predicting and rationalizing the SAR of bioactive compounds, offering insights that can guide the design of more potent and selective analogs. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. explorationpub.com For compounds from Tripterygium, including the related triptotriterpenic acid A, molecular docking has been employed to investigate interactions with targets involved in rheumatoid arthritis, such as phospholipase A2 (PLA2) isoforms and prostaglandin (B15479496) E synthase (PTGES). researchgate.netnih.gov These studies help identify key amino acid residues involved in binding and provide a basis for understanding the compound's mechanism of action. While specific docking studies focusing solely on this compound are not prominently featured, its structural similarity to other docked triterpenoids suggests it may interact with similar targets through hydrogen bonding and hydrophobic interactions. researchgate.netnih.govmdpi.com

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a ligand-protein complex over time. nih.govlabxing.com A 100-nanosecond MD simulation was conducted to analyze the structural stability of several celastrol-like molecules, including this compound. researchgate.net The stability was assessed by calculating the Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), Root-Mean-Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA). researchgate.net this compound demonstrated significant structural stability throughout the simulation, indicating it can form a stable complex with its biological target. researchgate.net

Table 1: Molecular Dynamics Simulation Parameters for this compound and Related Compounds researchgate.net
ParameterThis compound3-Epikatonic AcidUrsolic AcidHederagenin
Avg. RMSD (nm)~0.45~0.35~0.38~0.42
Avg. Radius of Gyration (nm)~1.95~1.98~1.96~1.97
Peak RMSF (nm)~0.6~0.5~0.7~0.8

QSAR modeling establishes a mathematical correlation between the chemical descriptors of a series of compounds and their biological activity. mdpi.comfrontiersin.org This approach helps in predicting the activity of new, unsynthesized compounds. mdpi.com For instance, a 3D-QSAR study on betulinic acid derivatives, another class of pentacyclic triterpenoids, successfully created a model that could predict anti-cancer activity. nih.gov The contour maps from such models can indicate where bulky, electron-donating, or electron-withdrawing groups would be favorable for enhancing activity. nih.gov this compound has been included in computational studies of celastrol-like molecules where QSAR modeling was mentioned as a key technique for analysis. researchgate.net

Molecular Dynamics Simulations for Binding Stability

SAR Comparisons with Celastrol-like Molecules and Other Bioactive Triterpenoids

Comparing the SAR of this compound with other triterpenoids highlights the structural nuances that dictate biological function.

Comparison with Celastrol (B190767): Celastrol is a potent quinone methide triterpenoid with a friedelane (B3271969) skeleton, differing from the oleanane (B1240867) skeleton of this compound. nih.govnih.gov The quinone methide moiety in celastrol is a key pharmacophore responsible for many of its biological activities, including its anti-obesity and anti-inflammatory effects, a feature absent in this compound. researchgate.netnih.gov

Comparison with Ursolic and Oleanolic Acids: this compound is an isomer of ursolic acid and oleanolic acid, which are also pentacyclic triterpenoids. researchgate.net Ursolic acid has an ursane (B1242777) skeleton, while oleanolic acid shares the oleanane skeleton. mdpi.com The primary difference often lies in the position of methyl groups and the location and number of hydroxyl and carboxyl substituents. These seemingly minor structural variations can lead to significant differences in their biological activity profiles, target selectivity, and potency. jfda-online.com For example, a study on betulinic acid (a lupane-type triterpenoid) and its 28-hydroxyl analog, betulin (B1666924), showed that the presence of a carboxylic acid at C-28 in betulinic acid is crucial for its cytotoxicity, whereas the alcohol in betulin renders it significantly less active. nih.gov

Table 2: Structural Comparison of this compound and Other Bioactive Triterpenoids
CompoundTriterpenoid TypeKey Structural FeaturesReference
This compoundOleanane3β, 22β-OH; 29-COOH; C12-C13 double bond nih.govnih.gov
CelastrolFriedelane (Quinone Methide)Quinone methide system; 29-COOH nih.govnih.gov
Ursolic AcidUrsane3β-OH; 28-COOH; C12-C13 double bond jfda-online.comresearchgate.net
Oleanolic AcidOleanane3β-OH; 28-COOH; C12-C13 double bond jfda-online.commdpi.com
Betulinic AcidLupane (B1675458)3β-OH; 28-COOH; C20(29) double bond nih.gov

Synthetic and Semi Synthetic Methodologies for Triptotriterpenic Acid B and Derivatives

Chemical Synthesis Strategies for Triterpenoid (B12794562) Skeletons

The chemical synthesis of complex natural products like oleanane-type triterpenoids is a formidable challenge in organic chemistry. The construction of the pentacyclic core with precise stereochemistry requires sophisticated and often lengthy synthetic routes.

The total synthesis of oleanane-type saponins (B1172615), which are structurally related to triptotriterpenic acid B, has been achieved from easily accessible starting materials. acs.org A key challenge lies in the efficient and stereocontrolled formation of the intricate D/E-ring system. acs.org Modern synthetic strategies often employ powerful reactions to build the core structure. For instance, the Yu-modified Schonecker–Baran oxidation has been utilized in the synthesis of D/E-ring functionalized oleanane-type saponins. acs.org

Another critical aspect of synthesizing these molecules is the late-stage functionalization of the triterpenoid skeleton. For saponins, this involves the attachment of sugar moieties (glycosylation). For carboxylic acid-containing triterpenoids like this compound, a crucial step is the selective oxidation of a methyl group to a carboxylic acid. A facile synthesis of an oleanane-type triterpenoid saponin (B1150181) demonstrated a method where a primary hydroxyl group was selectively oxidized to a glucuronide residue using a TEMPO-mediated oxidation process. tandfonline.com This strategy is significant as it allows for the introduction of the acidic functionality at a later stage of the synthesis without affecting other sensitive hydroxyl groups on the molecule. tandfonline.com While the total synthesis of triptolide (B1683669), a different type of terpenoid, has been challenging due to its complex structure, research has shown that combining biosynthetic and chemical synthesis methods could pave the way for industrial production. nih.gov Similarly, the chemical synthesis of betulinic acid, a pentacyclic triterpenoid, can be achieved from the more abundant precursor, betulin (B1666924), through oxidation steps using reagents like chromium trioxide (Jones reagent). mdpi.com These examples highlight that while total synthesis is complex, semi-synthetic approaches starting from abundant natural precursors are a viable strategy for producing rare triterpenoids.

Biotechnological Production of Triterpenoids in Heterologous Expression Systems (e.g., Saccharomyces cerevisiae)

Metabolic engineering and synthetic biology offer a promising and sustainable alternative to chemical synthesis or extraction from natural sources for producing triterpenoids. researchgate.net Microorganisms like the yeast Saccharomyces cerevisiae are frequently used as host systems due to their well-understood genetics and robust fermentation capabilities. crimsonpublishers.com

The core strategy involves engineering the host's native mevalonate (B85504) (MVA) pathway to increase the supply of the universal triterpenoid precursor, 2,3-oxidosqualene (B107256). researchgate.netfrontiersin.org This is often achieved by overexpressing key enzymes in the pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), which is a rate-limiting step. frontiersin.orgnih.gov

Once precursor availability is enhanced, two key classes of enzymes are introduced into the yeast to produce the desired triterpenoid:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene into various multi-ringed triterpene skeletons. researchgate.net For the production of oleanane-type triterpenoids like this compound, the corresponding OSC, β-amyrin synthase (bAS), is expressed. frontiersin.orgacs.org

Cytochrome P450 Monooxygenases (P450s or CYPs): These enzymes perform subsequent "decorating" reactions, primarily oxidations (e.g., adding hydroxyl groups or forming carboxylic acids), which create the vast diversity of triterpenoids. researchgate.netnih.gov

Using this combinatorial biosynthesis approach, researchers have successfully produced various oleanane-type triterpenoids in engineered yeast. nih.gov For example, by co-expressing a β-amyrin synthase and specific CYPs from Psammosilene tunicoides in S. cerevisiae, significant titers of the complex triterpenoids gypsogenin (B1672572) and quillaic acid were achieved. acs.orgnih.gov In another study, the production of morolic acid was accomplished in yeast by expressing a germanicol (B162048) synthase and a triterpene C-28 oxidase. nih.gov This system reached a production level of 20.7 ± 1.8 mg/L in batch culture. nih.gov The production of oleanolic acid, a close structural analog of this compound, has also been demonstrated in heterologous hosts like Nicotiana benthamiana. frontiersin.org

Table 1: Examples of Triterpenoid Production in Engineered Heterologous Systems
Compound ProducedHeterologous HostKey Enzymes IntroducedReported Titer (mg/L)Reference
GypsogeninSaccharomyces cerevisiaeβ-amyrin synthase, CYP716A262, CYP72A567146.84 acs.org
Quillaic acidSaccharomyces cerevisiaeβ-amyrin synthase, CYP716A262, CYP72A567314.01 acs.org
Morolic acidSaccharomyces cerevisiaeGermanicol synthase (BfOSC2), Triterpene C-28 oxidase (CYP716A49)20.7 nih.gov
FriedelinSaccharomyces cerevisiaeFriedelin synthase (MiFRS), tHMG1, ERG20, ERG9, ERG16.53 frontiersin.org

Strategies for Derivatization to Enhance Bioactivity and Target Selectivity

Chemical derivatization of a parent natural product is a powerful strategy to modulate its pharmacological profile, improve its potency, and enhance target selectivity. For triterpenoids like this compound, the most common sites for chemical modification are the hydroxyl (–OH) and carboxylic acid (–COOH) functional groups. nih.gov

Structure-activity relationship (SAR) studies are crucial for guiding the rational design of new derivatives. nih.gov Such studies systematically alter the chemical structure and evaluate the corresponding changes in biological activity. For example, extensive SAR studies on fusidic acid, a tetracyclic triterpenoid antibiotic, have revealed that the C-21 carboxylic acid group is indispensable for its antibacterial and anti-mycobacterial activity. nih.govnih.gov This suggests that modifications to the carboxylic acid of this compound must be approached with care to retain desired bioactivities. However, other positions, such as the C-3 hydroxyl group on the fusidic acid scaffold, can be functionalized to yield more potent compounds. nih.gov

Derivatization can also introduce new biological activities. In a study on betulinic acid, another pentacyclic triterpenoid, derivatization led to the identification of novel inverse agonists of the RORγ nuclear receptor, a target for autoimmune diseases. chemrxiv.org This was achieved by introducing a (2-furanylmethylene) group at the C-2 position of the triterpenoid core, resulting in a compound with significantly higher potency than the parent betulinic acid. chemrxiv.org

Common derivatization techniques used in the analysis and modification of triterpenoids include:

Esterification/Amidation: The carboxylic acid group can be converted to various esters or amides to modulate lipophilicity and cell permeability.

Acylation: Hydroxyl groups are often acylated to create esters, which can act as prodrugs or alter the molecule's interaction with biological targets. researchgate.net

Fluorescent Labeling: For analytical purposes, reagents like rhodamine can be attached to hydroxyl or carboxyl groups to significantly enhance detection sensitivity in techniques like LC-MS. nih.gov For instance, derivatization can improve sensitivity by 20 to 160 times for some triterpene acids. nih.gov

Advanced Analytical Methodologies for Quantification in Biological Systems

High-Throughput Screening Techniques for Triterpenoid (B12794562) Quantification

High-throughput screening (HTS) methodologies are instrumental in the rapid evaluation of large numbers of samples, a critical need in areas like mutant library screening and natural product discovery. oup.comnih.govnih.govresearchgate.net While direct HTS methods for Triptotriterpenic acid B are not extensively detailed in current literature, the approaches used for other triterpenoids provide a solid framework. Techniques combining thin-layer chromatography (TLC) with mass spectrometry, or direct analysis using liquid chromatography tandem mass spectrometry (LC-MS/MS), have been successfully employed for the high-throughput analysis of triterpenoid saponins (B1172615) in plant mutant libraries. oup.comnih.govresearchgate.net These methods allow for the rapid identification of samples with altered triterpenoid profiles, which can then be subjected to more detailed quantitative analysis.

A key challenge in HTS for triterpenoids is the need for robust methods that can handle the chemical diversity of these compounds. nih.gov The development of spectral libraries and pooling strategies, where multiple compounds are analyzed simultaneously, can significantly increase the throughput of triterpenoid analysis in complex samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the quantification of triterpenoids like this compound in complex biological samples such as plasma and tissue extracts. springernature.comnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.org This technique offers unparalleled selectivity and sensitivity, which are essential for distinguishing the analyte from a multitude of endogenous compounds. chromatographyonline.comchromatographyonline.com

Effective sample preparation is paramount to obtaining reliable and reproducible LC-MS/MS results. The primary goals are to efficiently extract the analyte, remove interfering substances, and concentrate the sample.

For plasma samples, a common and straightforward method is protein precipitation . This involves adding an organic solvent, such as methanol (B129727) or acetonitrile (B52724), to the plasma to denature and precipitate proteins. nih.govmdpi.com The supernatant, containing the analyte, is then collected for analysis. For instance, in the analysis of the triterpenoid saponin (B1150181) Pterocephin A, a protein precipitation method using methanol for plasma and a methanol/acetonitrile mixture for tissue homogenates proved effective. mdpi.com Another approach involves a combination of protein precipitation followed by supported liquid extraction (SLE) , which has been shown to be effective for quantifying cyanoenone triterpenoids in brain homogenate. nih.gov

For tissue extracts, the process typically begins with homogenization of the tissue in a suitable buffer. Subsequent extraction can be achieved through methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) . LLE uses two immiscible solvents to partition the analyte from the matrix, while SPE employs a solid sorbent to selectively retain and then elute the analyte. A study on the determination of triterpenic acids in human serum utilized a combination of LLE and centrifugation. nih.gov The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Matrix Sample Preparation Technique Key Steps Reference
PlasmaProtein PrecipitationAddition of organic solvent (e.g., methanol, acetonitrile), vortexing, centrifugation, collection of supernatant. nih.govmdpi.com nih.govmdpi.com
PlasmaLiquid-Liquid ExtractionExtraction with an immiscible organic solvent, separation of layers. nih.gov nih.gov
TissueHomogenization & Protein PrecipitationTissue homogenization followed by protein precipitation with an organic solvent mixture. mdpi.com mdpi.com
TissueSupported Liquid Extraction (SLE)Protein precipitation followed by loading the supernatant onto an SLE plate. nih.gov nih.gov

Achieving high sensitivity and specificity in LC-MS/MS analysis of this compound involves optimizing several parameters from chromatography to mass spectrometry detection. chromatographyonline.comchromatographyonline.com

Chromatographic Optimization:

Column Selection: The use of highly efficient columns, such as those with sub-2 µm particles or superficially porous particles, can lead to sharper peaks and improved sensitivity. chromatographyonline.com C18 columns are commonly used for the separation of triterpenoids. mdpi.comrsc.org

Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, plays a critical role in both chromatographic separation and ionization efficiency. chromatographyonline.com The addition of volatile additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and enhance ionization. chromatographyonline.commdpi.commdpi.com Gradient elution is often employed to effectively separate compounds with a wide range of polarities. mdpi.com

Mass Spectrometric Optimization:

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for triterpenoids. researchgate.net Optimizing ESI source parameters, such as capillary voltage and cone voltage, is crucial for maximizing the generation of the desired analyte ions. nih.govelementlabsolutions.com

Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometers are typically operated in MRM mode. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and then monitoring a specific product ion generated through collision-induced dissociation. This highly selective detection method significantly reduces background noise and enhances specificity. nih.gov

Internal Standards: The use of an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, is essential for correcting for variations in sample preparation and instrument response, thereby improving accuracy and precision. nih.govnih.gov

Strategy Description Benefit Reference
High-Efficiency LC ColumnsUse of columns with smaller particles (e.g., sub-2 µm) or superficially porous particles.Sharper peaks, increased sensitivity. chromatographyonline.com
Mobile Phase ModifiersAddition of volatile acids (e.g., formic acid) or buffers (e.g., ammonium formate).Improved peak shape and ionization efficiency. chromatographyonline.commdpi.com
Optimized Ion Source ParametersFine-tuning of capillary voltage, gas flows, and temperature.Maximized ion production and transfer. chromatographyonline.comnih.gov
Multiple Reaction Monitoring (MRM)Selective detection of a specific precursor-to-product ion transition.High specificity and reduced chemical noise. nih.gov
Stable Isotope-Labeled Internal StandardUse of a deuterated or ¹³C-labeled analog of the analyte.Correction for matrix effects and procedural losses, leading to higher accuracy. nih.govnih.gov

Optimization of Sample Preparation from Biological Matrices (e.g., plasma, tissue extracts)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of triterpenoids. springernature.comnih.govjapsonline.com However, due to the low volatility and polar nature of compounds like this compound, which contains hydroxyl and carboxylic acid groups, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. nih.govnih.govmdpi.comweber.hu

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. The most common derivatization method for triterpenoids is silylation . weber.hu

Silylation involves replacing the active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common silylating agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270). nih.govnih.gov The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. For instance, a study on pentacyclic triterpenes found that derivatization with BSTFA and TMCS in pyridine (22:13:65 v/v/v) for 2 hours at 30°C was highly efficient. nih.govnih.gov Other silylating reagents include trimethylsilyl cyanide (TMSCN). mdpi.com

Another derivatization approach is alkylation , such as methylation, which converts carboxylic acids to their more volatile methyl esters. researchgate.net Quaternary ammonium hydroxides, like m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFAH), can be used for in-situ derivatization prior to GC-MS analysis. researchgate.net

Derivatization Technique Reagents Functional Groups Targeted Reference
SilylationBSTFA + TMCS in PyridineHydroxyl, Carboxylic Acid nih.govnih.gov
SilylationTrimethylsilyl cyanide (TMSCN)Hydroxyl, Carboxylic Acid mdpi.com
Alkylation (Methylation)Quaternary Ammonium Hydroxides (e.g., TMTFAH)Carboxylic Acid researchgate.net

Emerging Bioanalytical Platforms for Triterpenoid Profiling

The field of bioanalysis is continuously evolving, with new platforms emerging that offer enhanced capabilities for comprehensive metabolite profiling, including triterpenoids.

Two-Dimensional Liquid Chromatography (2D-LC): This technique significantly increases peak capacity and resolution by employing two different chromatographic separation mechanisms in tandem. nih.gov An offline hydrophilic interaction liquid chromatography (HILIC) × reversed-phase (RP) LC system coupled to QTOF-MS has been successfully used for the comprehensive characterization of triterpene saponins, identifying over 300 compounds in a single sample. nih.gov This approach is highly valuable for separating isomeric and closely related triterpenoids in complex extracts.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the confident identification of unknown compounds based on their exact mass and isotopic pattern. mdpi.comresearchgate.net When coupled with LC, HRMS is a powerful tool for profiling the entire spectrum of triterpenoids in a sample.

Shotgun Lipidomics Platforms: Although primarily designed for lipids, some high-throughput shotgun lipidomics platforms using direct infusion mass spectrometry could potentially be adapted for the rapid profiling of triterpenoids in biological extracts, particularly after derivatization to enhance ionization. frontiersin.org

The continued development of these advanced analytical platforms will undoubtedly facilitate a deeper understanding of the biological roles and disposition of this compound.

Future Research Directions and Translational Perspectives

In-Depth Elucidation of Unexplored Molecular Targets and Signaling Networks

While preliminary studies have begun to shed light on the biological activities of Triptotriterpenic acid B, a comprehensive understanding of its molecular interactions remains largely unexplored. Current research indicates that its effects may be linked to specific molecular targets involved in metabolism and inflammation. For instance, computational analyses have identified Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2) as potential targets. mdpi.com The interaction with these targets suggests a role for this compound in regulating fat metabolism and mitigating inflammatory responses. mdpi.com

Future research must move beyond predictive models to experimentally validate these interactions and uncover novel targets. A critical objective is to map the complete signaling network influenced by this compound. This involves identifying the primary binding proteins and elucidating the downstream cascade of events, which could reveal previously unknown therapeutic applications. Techniques such as proteomic profiling, genetic screening, and advanced molecular biology approaches will be instrumental in constructing a detailed map of its mechanism of action.

Table 1: Potential Molecular Targets and Signaling Pathways of this compound

Target/PathwayImplicated FunctionResearch ApproachReference(s)
PPARG Fat metabolism, InflammationMolecular Docking, Molecular Dynamics mdpi.com
PTGS2 (COX-2) Inflammation, PainMolecular Docking, Molecular Dynamics mdpi.com
Akt/mTOR Pathway Cell growth, Proliferation, SurvivalInferred from related compounds rsc.org
NF-κB Pathway Inflammation, Immune responseInferred from related compounds rsc.orgrsc.org
TNF, IL-6, CASP3 Inflammation, ApoptosisNetwork Pharmacology rsc.orgresearchgate.net

Advanced Computational Design of Novel this compound Analogs

The native structure of this compound provides a valuable scaffold, but its therapeutic potential could be significantly enhanced through structural modification. Advanced computational design offers a powerful strategy to create novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov This in silico approach utilizes sophisticated software to model the interaction between a ligand (the analog) and its protein target at the molecular level. nih.govijpsjournal.com

The process begins with the known structure of this compound and its putative binding sites on targets like PPARG and PTGS2. mdpi.comresearchgate.net Using molecular docking simulations, researchers can predict how modifications to the compound's chemical structure will affect its binding affinity and orientation within the target's active site. ijpsjournal.comnih.gov Following docking, molecular dynamics simulations can be employed to analyze the stability of the ligand-protein complex over time, providing insights into the dynamic nature of their interaction. mdpi.comresearchgate.net

These computational tools enable the rapid screening of vast virtual libraries of potential analogs, identifying candidates with the most promising profiles before committing to costly and time-consuming chemical synthesis. nih.gov The goal is to design derivatives that exhibit stronger and more specific binding to desired targets while minimizing off-target effects. This rational design process can lead to the development of next-generation therapeutics with enhanced efficacy. biorxiv.org

Table 2: Computational Tools for Analog Design

Computational MethodPurposeApplication for this compoundReference(s)
Molecular Docking Predicts binding pose and affinity of a ligand to a target protein.To screen virtual libraries of analogs against targets like PPARG and PTGS2. mdpi.comnih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules to assess the stability of the protein-ligand complex.To analyze the dynamic interactions and stability of designed analogs with their targets. mdpi.comresearchgate.net
Virtual Screening Computationally screens large libraries of compounds to identify those most likely to bind to a drug target.To rapidly identify promising lead structures for novel this compound analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models the relationship between chemical structure and biological activity.To predict the activity of new analogs based on their structural features. nih.govnih.gov

Exploration of Combinatorial Biosynthesis for Diversified Triterpenoid (B12794562) Production

The production of this compound and other valuable triterpenoids from their natural plant source is often limited by low yields and complex extraction processes. nih.gov Metabolic engineering and combinatorial biosynthesis present a promising alternative for large-scale, sustainable production. wikipedia.orgrsc.org These approaches involve genetically modifying microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to function as cellular factories for producing specific compounds. biorxiv.orgmdpi.com

Combinatorial biosynthesis leverages the modular nature of the enzymatic pathways that create terpenoids. biorxiv.org By introducing and combining genes from different organisms that code for various terpene synthases (diTPS) and modifying enzymes like cytochrome P450s (CYPs), it is possible to generate a diverse library of both naturally occurring and novel-to-nature triterpenoids. biorxiv.orgnih.gov The substrate promiscuity of many of these enzymes is a key advantage, as they can often accept and process a range of structurally related molecules, leading to chemical diversification. biorxiv.orgnih.gov

Metabolic engineering strategies can be employed to optimize the yield of the desired compound. nih.govwikipedia.org This includes overexpressing genes for rate-limiting enzymes in the biosynthetic pathway, blocking or downregulating competing pathways to channel precursors toward the product of interest, and expressing the entire pathway in a heterologous host optimized for high-density growth. nih.govfrontiersin.org These techniques hold the potential to revolutionize the production of this compound and to discover new analogs with unique biological activities. researchgate.net

Table 3: Strategies for Biosynthetic Production of Triterpenoids

StrategyDescriptionPotential BenefitReference(s)
Heterologous Expression Transferring the biosynthetic pathway genes into a host organism like yeast or E. coli.Enables scalable and controlled production independent of the natural source. nih.govbiorxiv.org
Overexpression of Key Genes Increasing the expression of enzymes that control rate-limiting steps in the pathway.Boosts the overall metabolic flux towards the desired triterpenoid. nih.govwikipedia.org
Blocking Competing Pathways Using techniques like RNAi or CRISPR to downregulate pathways that divert precursors.Increases the availability of precursor molecules for triterpenoid synthesis. nih.govfrontiersin.org
Combinatorial Assembly Combining pathway genes (e.g., synthases, P450s) from different organisms.Generates diverse libraries of novel triterpenoids for drug discovery. biorxiv.orgnih.gov

Development of Novel Drug Delivery Systems for Enhanced Efficacy

A significant hurdle for the clinical application of many triterpenoids, including likely this compound, is their poor aqueous solubility. This characteristic can lead to low bioavailability, limiting the amount of the active compound that reaches its target site in the body. mdpi.com The development of novel drug delivery systems is crucial to overcome this challenge and enhance therapeutic efficacy. nih.govnih.gov

Nanotechnology offers a range of solutions in the form of nanocarriers, which can encapsulate hydrophobic drugs like this compound, thereby improving their solubility, stability, and pharmacokinetic profile. mdpi.comnih.gov These systems can be engineered for controlled, sustained, or targeted release. worldbrainmapping.org

Key types of nanocarriers suitable for triterpenoid delivery include:

Liposomes: Vesicles composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs. nih.gov

Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, these particles can protect the drug from degradation and control its release. mdpi.comresearchgate.net

Niosomes and Pharmacosomes: Vesicular systems based on non-ionic surfactants or covalently-bound drug-phospholipid complexes, respectively, which can enhance stability and drug load. nih.gov

Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that offer high drug encapsulation efficiency and stability. Research has specifically proposed using functionalized NLCs to deliver a this compound combination across the blood-brain barrier. pensoft.net

Inorganic Nanoparticles: Carriers made from materials like mesoporous silica (B1680970) or gold can also be used to transport therapeutic agents. nih.govnih.gov

By functionalizing the surface of these nanoparticles with specific ligands (e.g., antibodies or peptides), it is possible to achieve targeted delivery, directing the drug specifically to diseased cells or tissues while minimizing exposure to healthy tissues. pensoft.netfrontiersin.orgnih.gov

Table 4: Novel Drug Delivery Systems for Triterpenoids

Delivery SystemCompositionAdvantagesReference(s)
Liposomes Phospholipid bilayersBiocompatible; can carry both hydrophilic and lipophilic drugs. nih.govnih.gov
Polymeric Nanoparticles (e.g., PLGA) Biodegradable polymersControlled release, protection from degradation, negligible toxicity. mdpi.comresearchgate.net
Nanostructured Lipid Carriers (NLCs) Solid and liquid lipidsHigh drug loading, increased stability, potential for targeted delivery. pensoft.net
Niosomes Non-ionic surfactantsIncreased stability, lower cost compared to liposomes. nih.gov
Pharmacosomes Covalent drug-phospholipid conjugatesHigh drug load, no drug leakage, targeted delivery. nih.gov
Mesoporous Silica Nanoparticles Silicon dioxideHigh carrier porosity, biocompatible. nih.gov

Q & A

Q. What experimental strategies elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Use quantitative proteomics (e.g., TMT labeling) to identify protein targets. Combine with molecular docking simulations to predict binding affinities. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Confirm functional relevance using siRNA knockdowns .

Q. How to assess the long-term stability of this compound in biological matrices for pharmacokinetic studies?

  • Methodological Answer : Spike known concentrations into plasma/tissue homogenates and incubate at 37°C. Quantify recovery rates over time using LC-MS/MS. Apply ANOVA to compare degradation rates across matrices. Use stability-indicating assays to distinguish parent compound from metabolites .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other compounds?

  • Methodological Answer : Use Chou-Talalay combination index (CI) analysis or Bliss independence models. Design dose-response matrices (e.g., 5×5 concentrations) and quantify synergy via CompuSyn software. Validate with in vivo xenograft models if applicable .

Q. How can multi-omics approaches enhance understanding of this compound’s systemic effects?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), metabolomics (LC-QTOF-MS), and epigenomics (ChIP-seq) data using pathway enrichment tools (e.g., MetaboAnalyst, DAVID). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/metabolites. Cross-validate with clinical datasets if available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.